molecular formula C18H16O2S B14620208 1-Benzothiepin, 3,5-dimethoxy-4-phenyl- CAS No. 57458-94-3

1-Benzothiepin, 3,5-dimethoxy-4-phenyl-

Katalognummer: B14620208
CAS-Nummer: 57458-94-3
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: UYSFBHSSJRSXHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzothiepin, 3,5-dimethoxy-4-phenyl- is an organic compound with the molecular formula C18H16O2S. It belongs to the class of benzothiepins, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a benzothiepin ring system substituted with methoxy and phenyl groups, which contribute to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-Benzothiepin, 3,5-dimethoxy-4-phenyl- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe cyclization to form the benzothiepin ring may involve the use of sulfur-containing reagents and catalysts under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

1-Benzothiepin, 3,5-dimethoxy-4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed .

Wissenschaftliche Forschungsanwendungen

1-Benzothiepin, 3,5-dimethoxy-4-phenyl- has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity and properties of benzothiepin derivatives. In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, research may focus on its potential as a lead compound for the development of new therapeutic agents .

Wirkmechanismus

The mechanism of action of 1-Benzothiepin, 3,5-dimethoxy-4-phenyl- is not well-documented. like other benzothiepin derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Benzothiepin, 3,5-dimethoxy-4-phenyl- can be compared with other benzothiepin derivatives and related compounds. Similar compounds include:

    3,4-Dihydro-1-benzothiepin-5(2H)-one oxime: This compound has a similar benzothiepin ring system but differs in the presence of an oxime group.

    1-Benzothiepin, 3,5-dimethoxy-4-phenyl-, 1-oxide: This compound is an oxidized form of 1-Benzothiepin, 3,5-dimethoxy-4-phenyl-, containing an additional oxygen atom.

The uniqueness of 1-Benzothiepin, 3,5-dimethoxy-4-phenyl- lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

57458-94-3

Molekularformel

C18H16O2S

Molekulargewicht

296.4 g/mol

IUPAC-Name

3,5-dimethoxy-4-phenyl-1-benzothiepine

InChI

InChI=1S/C18H16O2S/c1-19-15-12-21-16-11-7-6-10-14(16)18(20-2)17(15)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI-Schlüssel

UYSFBHSSJRSXHZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CSC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.